![molecular formula C10H13NO2 B2726397 [2-(1,3-Dioxolan-2-yl)phenyl]methanamine CAS No. 2219379-58-3](/img/structure/B2726397.png)
[2-(1,3-Dioxolan-2-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(1,3-Dioxolan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 2219379-58-3 . It has a molecular weight of 179.22 . The compound is stored at a temperature of 4°C and is in liquid form . The IUPAC name for this compound is (2-(1,3-dioxolan-2-yl)phenyl)methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available data.Applications De Recherche Scientifique
Cure Mechanisms in Epoxy Systems
The study by McCoy et al. (2016) delves into the cure mechanisms of diglycidyl ether of bisphenol A (DGEBA) epoxy with diethanolamine, highlighting a complex reaction process that might bear relevance to the study of "[2-(1,3-Dioxolan-2-yl)phenyl]methanamine" due to chemical similarities in reaction behaviors and applications in materials science. The findings elucidate the role of tertiary amine in the activation of the gelation reaction, essential for understanding the kinetics of epoxy systems and their potential applications in various industrial contexts, including coatings, adhesives, and composites McCoy et al., Polymer, 2016.
IDO1 Inhibition in Cancer Therapy
Löb et al. (2009) and Godin-Ethier et al. (2011) review the role of indoleamine-2,3-dioxygenase (IDO) in cancer, suggesting potential therapeutic applications of inhibitors in modulating immune response. Although not directly related to "this compound," these studies provide a foundation for exploring novel compounds that could serve as IDO1 inhibitors, offering insights into their potential in enhancing cancer immunotherapy Löb et al., Nature Reviews Cancer, 2009; Godin-Ethier et al., Clinical Cancer Research, 2011.
Metabolic Engineering for Alkaloid Production
Palazón et al. (2008) discuss the application of metabolic engineering in the production of scopolamine, a tropane alkaloid with significant medical applications. This research is pertinent to the study of "this compound" in illustrating the potential for genetic and biochemical strategies to enhance the biosynthesis of specific compounds for pharmaceutical applications Palazón et al., Molecules, 2008.
Environmental and Health Implications of Chemical Compounds
Liu and Mabury (2020) provide a comprehensive review of synthetic phenolic antioxidants, discussing their environmental occurrence, human exposure, and toxicity. While focused on a different class of compounds, this review underscores the importance of understanding the environmental and health impacts of chemical compounds, including "this compound," especially in the context of their widespread use and potential bioaccumulation Liu & Mabury, Environmental science & technology, 2020.
Safety and Hazards
Propriétés
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBJRROZZBOMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


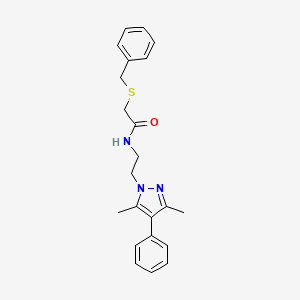
![N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2726322.png)
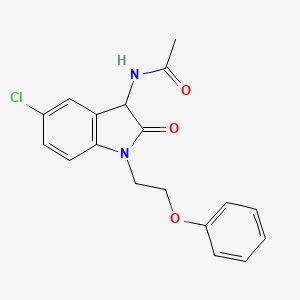
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
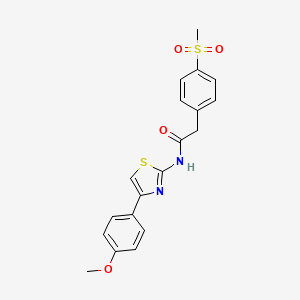

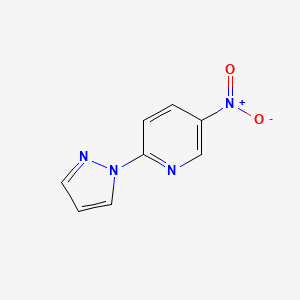
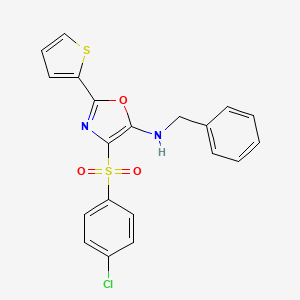
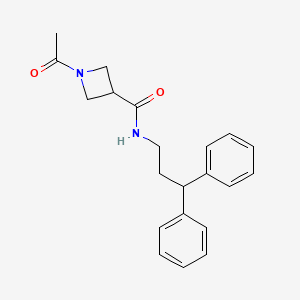
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)
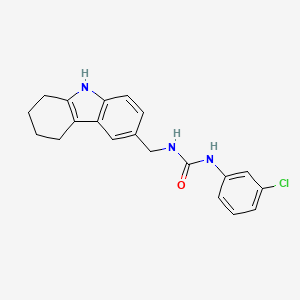
![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)